molecular formula C14H13BrO2 B7857994 3-Bromobenzyl-(2-methoxyphenyl)ether

3-Bromobenzyl-(2-methoxyphenyl)ether

Cat. No.: B7857994
M. Wt: 293.15 g/mol
InChI Key: DTHBLEBUDQDPAQ-UHFFFAOYSA-N
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Description

3-Bromobenzyl-(2-methoxyphenyl)ether is a diaryl ether compound characterized by a bromobenzyl group linked to a 2-methoxyphenyl moiety via an ether bond. Its molecular formula is C₁₄H₁₃BrO₂, with a molecular weight of 293.16 g/mol (calculated). The compound has been utilized in synthetic chemistry research, particularly in studies involving substituent effects on benzyl ion formation and ether stability . Synthesis methods often involve coupling 1-(2-methoxyphenyl)ethanol with brominated aromatic substrates, such as 3-bromoanisole, followed by chromatographic purification using cyclohexane/diethyl ether gradients .

Properties

IUPAC Name

1-bromo-3-[(2-methoxyphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-13-7-2-3-8-14(13)17-10-11-5-4-6-12(15)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHBLEBUDQDPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromobenzyl-(2-methoxyphenyl)ether is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure

The structure of 3-Bromobenzyl-(2-methoxyphenyl)ether can be represented as follows:

C9H10BrO\text{C}_9\text{H}_{10}\text{BrO}

This compound features a bromobenzyl group attached to a methoxy-substituted phenyl ether, which is crucial for its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 3-Bromobenzyl-(2-methoxyphenyl)ether. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives, including those structurally similar to 3-Bromobenzyl-(2-methoxyphenyl)ether.

CompoundMIC (µg/mL)Gram-negativeGram-positive
3-Bromobenzyl-(2-methoxyphenyl)etherTBDTBDTBD
Cinnamaldehyde derivatives1.56-6.25E. coli, P. aeruginosaS. aureus, B. subtilis
Hydrazone derivatives3.0-50VariousVarious

Note: The specific MIC values for 3-Bromobenzyl-(2-methoxyphenyl)ether are yet to be determined (TBD), but its structural analogs exhibit significant antimicrobial activity against a range of bacteria .

Anticancer Activity

Research has also focused on the anticancer potential of compounds similar to 3-Bromobenzyl-(2-methoxyphenyl)ether. For example, hydrazone derivatives have shown promising antiproliferative effects against various cancer cell lines, as illustrated in the following table:

CompoundIC50 (µM)Cell Line
3-Bromobenzyl-(2-methoxyphenyl)etherTBDTBD
Hydrazone derivative A0.29HCT-116 (colon cancer)
Hydrazone derivative B3.1HCT-116

Findings: Compounds with similar structural motifs have demonstrated cytostatic effects and induced apoptosis in cancer cells, suggesting that 3-Bromobenzyl-(2-methoxyphenyl)ether may possess similar properties .

The mechanism by which compounds like 3-Bromobenzyl-(2-methoxyphenyl)ether exert their biological effects is an area of ongoing research. Docking studies indicate that these compounds may interact with specific enzymes or receptors involved in bacterial fatty acid biosynthesis or cancer cell proliferation pathways .

Case Studies

  • Antimicrobial Evaluation: A study synthesized various cinnamaldehyde derivatives, including those with bromine substitutions, and evaluated their antibacterial activity against common pathogens such as E. coli and S. aureus. The results indicated that structural modifications significantly influenced antimicrobial potency.
  • Anticancer Screening: Another investigation focused on hydrazone derivatives derived from methoxy-substituted phenols, revealing significant antiproliferative activity against HCT-116 colon carcinoma cells, with some compounds exhibiting IC50 values lower than standard chemotherapy agents .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has demonstrated that compounds similar to 3-bromobenzyl-(2-methoxyphenyl)ether exhibit antiviral properties. For instance, derivatives containing bromophenyl groups have shown promising activity against the H5N1 influenza virus, indicating that modifications in the benzyl ether structure can lead to enhanced biological activity .

Antiplasmodial Properties
Another area of interest is the antiplasmodial activity against Plasmodium falciparum. Compounds with similar structures have been synthesized and evaluated for their inhibitory effects. For example, chalcones with specific substitutions on the phenyl rings demonstrated significant antiplasmodial activity, suggesting that further exploration of bromobenzyl ethers could yield effective antimalarial agents .

Organic Synthesis

Synthesis of Benzyl Ethers
3-Bromobenzyl-(2-methoxyphenyl)ether can be utilized as a precursor in the synthesis of various benzyl ethers. The Williamson Ether Synthesis method allows for the generation of benzyl ethers from alcohols and alkyl bromides, where 3-bromobenzyl-(2-methoxyphenyl)ether can serve as a valuable reagent .

Functional Group Transformations
The compound can also participate in various functional group transformations, including debenzylation reactions. For instance, recent studies have explored oxidative debenzylation using nitroxyl radicals to convert benzyl ethers into carbonyl compounds efficiently. This reaction showcases the versatility of 3-bromobenzyl-(2-methoxyphenyl)ether in synthetic organic chemistry .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of compounds like 3-bromobenzyl-(2-methoxyphenyl)ether is crucial for optimizing their biological activities. Studies have indicated that variations in substituents on the aromatic rings can significantly influence the pharmacological properties of related compounds. For example, altering the position and type of substituents can enhance antiviral or antiplasmodial activities, leading to more potent derivatives .

Data Tables

Application AreaFindings/Case StudiesReferences
Antiviral ActivityPromising activity against H5N1 influenza virus
Antiplasmodial ActivitySignificant inhibitory effects on Plasmodium falciparum
Organic SynthesisUtilization in Williamson Ether Synthesis
Functional TransformationsEffective in oxidative debenzylation reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Halogenation: Bromine and chlorine substituents (e.g., in BDE-2 and 3-Bromobenzyl-(2,3-dichlorophenyl)ether) introduce steric bulk and electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

Synthetic Accessibility: Compounds with methoxy groups (e.g., 3-Bromobenzyl-(2-methoxyphenyl)ether) often require specialized substrates like 2-methoxyphenyl ethanol, whereas methyl or chloro analogs may employ simpler alkylation protocols .

Physicochemical and Functional Differences

  • Polarity and Solubility: The methoxy group in 3-Bromobenzyl-(2-methoxyphenyl)ether enhances solubility in polar organic solvents (e.g., diethyl ether) compared to non-polar analogs like BDE-2 .
  • Thermal Stability : Brominated ethers generally exhibit moderate thermal stability, but chloro-substituted derivatives (e.g., 3-Bromobenzyl-(2,3-dichlorophenyl)ether) may degrade at lower temperatures due to weaker C-Cl bonds .

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